N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide: is a synthetic organic compound that features a complex structure combining an indole moiety with an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde under acidic conditions.
Introduction of the Oxoacetamide Group: The oxoacetamide moiety can be introduced via acylation reactions. This involves reacting the indole derivative with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
Attachment of the Methoxypropyl Group: The final step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide or a similar alkylating agent under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoacetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidized Indole Derivatives: Resulting from oxidation reactions.
Reduced Amine Derivatives: From reduction of the oxoacetamide group.
Substituted Amides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As a ligand or catalyst in various organic reactions.
Biology
Biological Probes: For studying enzyme activity or protein interactions.
Fluorescent Markers: Due to the indole moiety’s potential fluorescence.
Medicine
Pharmaceutical Development:
Anticancer Research: Investigated for its potential cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects can vary depending on its application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, such as those involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(3-ethoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(3-methoxypropyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(3-methoxypropyl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(1-methylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-17-10-12(11-6-3-4-7-13(11)17)14(18)15(19)16-8-5-9-20-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQACDOQLIMHEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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